molecular formula C8H14ClNO2 B578141 Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 1219204-23-5

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

Cat. No. B578141
M. Wt: 191.655
InChI Key: MIIHGYVJEBVNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1205676-44-3 . It is used as a research chemical .


Molecular Structure Analysis

The molecular weight of “Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is 191.66 . The linear formula of this compound is C8H14ClNO2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis Methods

  • Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates were synthesized from oxalylation of enamine, prepared from condensation of five-membered cyclic -keto ester and phenylalkylamine, followed by addition of water or methanol. This process involves the formation of an unstable N-acyliminium and leads to stable adducts through nucleophilic addition to the endo-ene type pyrrolinium (Seo Won-Jun et al., 1994).

Chemical Transformations

  • Cyclopenta[c]pyrrole-4-carbonitrile transforms by hydroxylamine in hot alcohol to tetrahydro-1-imino-3,5,5,6a-tetramethyl-4-cyclopenta[c]pyrrole methyl ketone oxime. This contrasts with cyclopentapyrrole 10, which afforded a different product. The amide of cyclopenta[c]pyrrole-4-carboxamide yielded the isomeric 2a,3,4,4a,5,6,6a,6b-octahydro-2a,4,4,6a-tetramethyl-5-(phenylimino)pentaleno[1,6-bc]-pyrrol-2-(1H)one under certain conditions (Bell et al., 1977).

Application in Synthesis of Other Compounds

  • N-protected tropenone undergoes retro-Mannich reactions to 2-pyrrolyl ketones in the presence of Lewis or Bronsted acids. This process is used to obtain pyrrole derivatives, with the potential for Grob fragmentation of certain bicyclic compounds (Cramer et al., 2004).

Biologically Active Derivatives

  • The synthesis of bicyclic amino acids from D-mannose leads to compounds like octahydropyrano[3,2-b]pyrrole-2-carboxylic acids, used in creating aeruginosin analogs and peptidomimetics. This demonstrates the potential for application in developing biologically active molecules (Ella-Menye et al., 2008).

Novel Antimicrobial Agents

  • Oxazolidinone-class antimicrobial agents with 5-substituted octahydrocyclopenta[c]pyrrole moieties were synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis and resistant Gram-positive and -negative bacteria. This highlights the potential for developing new antimicrobial compounds (Bhattarai et al., 2014).

Anti-HCV Activity

  • Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives have been identified as new agents with anti-HCV activity, showing potency against different HCV genotypes without antimetabolic effects. This discovery points to new antiviral compounds for hepatitis C virus (Kaushik-Basu et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHGYVJEBVNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672218
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

CAS RN

1219204-23-5
Record name Octahydrocyclopenta[c]pyrrole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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